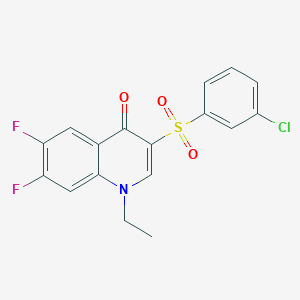

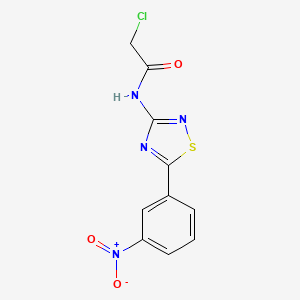

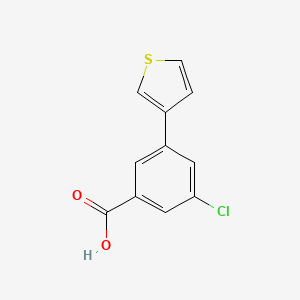

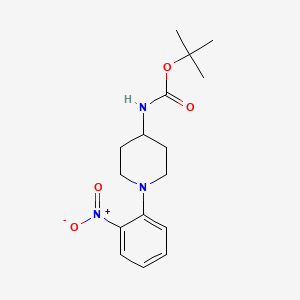

2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide

Overview

Description

Synthesis Analysis

While there isn’t a direct synthesis method available for “2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide”, a similar compound “2-chloro-N-methyl-N-(4-nitrophenyl)acetamide” has been synthesized using p-nitroaniline as a raw material, carrying out acyl chlorination reaction with chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide, and carrying out methylation reaction with methylating agent .Scientific Research Applications

Thiophene Analogues and Carcinogenic Evaluation

Research into thiophene analogues, which share a similar complexity in molecular structure to the compound , focuses on understanding their biological activity and potential carcinogenicity. For instance, the synthesis and evaluation of thiophene analogues for carcinogenic properties have been a subject of study. These compounds, including various acetamide derivatives, are examined for their activity profiles in vitro, such as in the Salmonella reverse-mutation assay and cell-transformation assay, to infer their carcinogenic potential. The findings suggest that while these compounds exhibit biological activity consistent with their known chemistry, their capability to induce tumors in vivo remains uncertain (J. Ashby, J. Styles, D. Anderson, & D. Paton, 1978).

Advanced Oxidation Processes for Drug Degradation

Another relevant area of research involves the degradation of pharmaceutical compounds, such as acetaminophen, through advanced oxidation processes (AOPs). This research is critical for environmental protection, as it addresses the removal of drug contaminants from water sources. The study reviews various AOPs used to degrade acetaminophen, detailing the kinetics, mechanisms, and by-products of these processes. Such studies are crucial for developing effective methods to mitigate the environmental impact of pharmaceutical pollutants (Mohammad Qutob, M. Hussein, K. Alamry, & M. Rafatullah, 2022).

Nitrogenous Disinfection By-Products in Drinking Water

The occurrence and control of nitrogenous disinfection by-products (N-DBPs) in drinking water, including haloacetamides, highlight the environmental and health concerns related to water treatment processes. Research in this area seeks to understand the formation, presence, and mitigation strategies of N-DBPs, which are known for their high genotoxicity and cytotoxicity compared to regulated by-products. Such studies are fundamental for ensuring the safety and quality of drinking water (T. Bond, Jin Huang, M. R. Templeton, & N. Graham, 2011).

Future Directions

The compound “2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide” could be a subject of future studies for its potential antibacterial activity. The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests to be carried out, with the aim of investigating the potential of this molecule .

properties

IUPAC Name |

2-chloro-N-[5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4O3S/c11-5-8(16)12-10-13-9(19-14-10)6-2-1-3-7(4-6)15(17)18/h1-4H,5H2,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFQDKYMCYRDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NS2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(5-(3-nitrophenyl)-1,2,4-thiadiazol-3-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride](/img/structure/B1425166.png)